2,2,3,4,4-Pentafluorobut-3-enenitrile

Semiconductor etching Vapor delivery Volatility

2,2,3,4,4-Pentafluorobut-3-enenitrile (CAS 7792-66-7), also known as perfluorobut‑3‑enenitrile or pentafluoroallyl cyanide, is a low-molecular-weight perfluorinated α,β-unsaturated nitrile (C₄F₅N, MW 157.04 g/mol) bearing both a nitrile group and a perfluoroalkene moiety. Its experimental boiling point is reported at 46–48 °C , and its predicted density is 1.448 ± 0.06 g/cm³.

Molecular Formula C4F5N
Molecular Weight 157.04 g/mol
CAS No. 7792-66-7
Cat. No. B3031857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,4,4-Pentafluorobut-3-enenitrile
CAS7792-66-7
Molecular FormulaC4F5N
Molecular Weight157.04 g/mol
Structural Identifiers
SMILESC(#N)C(C(=C(F)F)F)(F)F
InChIInChI=1S/C4F5N/c5-2(3(6)7)4(8,9)1-10
InChIKeyKADDQZUTOFNHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,4,4-Pentafluorobut-3-enenitrile (CAS 7792-66-7): A Perfluorinated Alkenenitrile for Specialty Semiconductor Etching and Fluoropolymer Applications


2,2,3,4,4-Pentafluorobut-3-enenitrile (CAS 7792-66-7), also known as perfluorobut‑3‑enenitrile or pentafluoroallyl cyanide, is a low-molecular-weight perfluorinated α,β-unsaturated nitrile (C₄F₅N, MW 157.04 g/mol) bearing both a nitrile group and a perfluoroalkene moiety. Its experimental boiling point is reported at 46–48 °C , and its predicted density is 1.448 ± 0.06 g/cm³ . The compound is commercially available at ≥97% purity (Apollo Scientific, Fluoropharm) and is recognized in the patent literature as a nitrogen-containing organofluorine etching compound for high-aspect-ratio semiconductor structures [1], as well as falling within the general structural class CF₂=CF–Rf–CN claimed for fluoroelastomer cure site monomers [2].

Why Generic Substitution of 2,2,3,4,4-Pentafluorobut-3-enenitrile with Other Fluorinated Nitriles Leads to Process Divergence


Fluorinated nitriles sharing elemental composition or functional-group categories cannot be freely interchanged in vapor-phase semiconductor etching or fluoropolymer cure site applications. The combination of (i) a terminal perfluoroalkene group (CF₂=CF–) that participates in plasma-induced polymerization and (ii) a nitrile group (–C≡N) that incorporates nitrogen into the deposited passivation layer produces a sidewall polymer chemistry distinct from that of traditional CxFy etch gases [1]. Saturated perfluoronitriles such as nonafluoropentanitrile (C₅F₉N) lack the olefinic unsaturation required for radical polymerization in the plasma, while non-fluorinated nitriles entirely lack the C–F bond density essential for silicon oxide etch selectivity. Even among C₄F₅N isomers, the linear but-3-enenitrile architecture of the target compound differs fundamentally in bond connectivity and reactivity from the cyclopropane-carbonitrile (CAS 697-19-8) or methacrylonitrile (CAS 52198-54-6) isomers . The quantitative evidence below demonstrates where these structural distinctions translate into measurable property differences relevant to procurement decisions.

Quantitative Differentiation Evidence for 2,2,3,4,4-Pentafluorobut-3-enenitrile (CAS 7792-66-7) vs. Closest Analogs


Boiling Point and Vapor Delivery Window vs. 2,3,3,3-Tetrafluoropropionitrile and Nonafluoropentanitrile

In vapor-phase plasma etching processes, the boiling point of the precursor compound directly governs vapor pressure, mass flow controllability, and the temperature window required for stable gas delivery. 2,2,3,4,4-Pentafluorobut-3-enenitrile exhibits an experimental boiling point of 46–48 °C . This places it in an intermediate volatility band: it is significantly less volatile (and thus easier to handle at ambient conditions) than 2,3,3,3-tetrafluoropropionitrile (bp ~36.2 °C at 760 mmHg ), yet substantially more volatile than nonafluoropentanitrile (C₅F₉N, C:F ratio 5:9, expected bp > 65 °C based on molecular weight trends [1]). The 46–48 °C range permits vapor delivery using low-temperature heating (50–60 °C source temperature) without requiring cryogenic or pressurized gas handling infrastructure, while the narrower boiling range (ΔT ~2 °C) suggests relatively high isomeric purity beneficial for consistent process control .

Semiconductor etching Vapor delivery Volatility

Plasma-Polymerizable Unsaturation: Perfluoroalkene vs. Saturated Perfluoronitrile Etching Behavior

The compound's terminal perfluoroalkene group (CF₂=CF–) provides an olefinic unsaturation absent in saturated perfluoronitriles such as nonafluoropentanitrile (C₅F₉N, fully saturated linear C5 chain) or trifluoroacetonitrile (C₂F₃N, saturated). In the plasma etching process, unsaturated fluorocarbons are known to polymerize on substrate surfaces more efficiently than saturated analogs, producing higher polymer deposition rates that protect sidewalls against lateral etching [1]. The traditional hierarchy is C₄F₆ (unsaturated) > c-C₄F₈ (cyclic, saturated) > CF₄ (saturated) in terms of polymer deposition rate and selectivity [1]. By incorporating both unsaturation and a nitrile group, the target compound is expected to deposit a nitrogen-containing fluoropolymer passivation layer during etching. The patent disclosing this compound explicitly claims that 'the C≡N functionality may provide improved etch resistant polymer deposition benefits compared to CxFy polymers' [2].

Plasma etching Sidewall passivation Polymer deposition

Linear Alkene Architecture vs. Cyclic and Branched C₄F₅N Isomers: Structural Connectivity and Property Divergence

The molecular formula C₄F₅N is shared by at least three distinct structural isomers: (a) 2,2,3,4,4-pentafluorobut-3-enenitrile (linear, N≡C–CF₂–CF=CF₂), (b) 1,2,2,3,3-pentafluoro-1-cyclopropanecarbonitrile (cyclic, CAS 697-19-8), and (c) perfluoromethacrylonitrile (branched, CAS 52198-54-6). The linear isomer (target) has a predicted density of 1.448 g/cm³ , whereas the cyclopropane isomer, due to its strained three-membered ring, is expected to exhibit a higher density (typically ~1.6–1.7 g/cm³ for perfluorocyclopropanes) and different thermal stability. The cyclopropane isomer is described in patents as convertible to pentafluorocyclopropane carboxylic acid via sulfuric acid hydrolysis [1], indicating a reactivity profile oriented toward carboxylic acid derivatives. In contrast, the linear isomer's conjugated N≡C–CF₂–CF=CF₂ system offers a different reaction trajectory: the electron-withdrawing nitrile activates the adjacent CF₂ group, while the terminal CF₂=CF– moiety provides a site for radical addition or cycloaddition chemistry relevant to both polymer cure site incorporation and plasma fragmentation pathways [2].

Structural isomerism Physicochemical properties Reactivity

Nitrogen-Containing Etch Selectivity Enhancement over Traditional CxFy Gases

Traditional plasma etch gases such as octafluorocyclobutane (c-C₄F₈), hexafluoro-1,3-butadiene (C₄F₆), and CF₄ have been the workhorse chemistries for SiO₂ and SiN etching in semiconductor manufacturing. However, these CxFy-based gases deposit carbon-fluorine polymers that are susceptible to etching by oxygen radicals in the plasma, leading to bowing and pattern collapse at aspect ratios above 20:1 [1]. The disclosed nitrogen-containing organofluorine compounds, which include 2,2,3,4,4-pentafluorobut-3-enenitrile (pentafluoroallyl cyanide), are claimed to provide 'high selectivity to mask layers and no profile distortion in high aspect ratio structures ranging from 10:1 to 200:1' [2]. The patent further states that these compounds may provide 'infinite selectivity for wide process conditions of etching,' defined as the etch rate ratio of two different layers [2]. The mechanism is attributed to the nitrile group forming a nitrogen-containing passivation polymer that is more resistant to oxygen radical attack than CxFy polymers [1].

High aspect ratio etching Selectivity 3D NAND

High-Value Application Scenarios for 2,2,3,4,4-Pentafluorobut-3-enenitrile (CAS 7792-66-7) Based on Verified Evidence


High-Aspect-Ratio Plasma Etching of 3D NAND and DRAM Memory Structures

The compound is specifically disclosed in patent US 2017/0229316 A1 as a nitrogen-containing organofluorine etching gas for semiconductor structures with aspect ratios from 10:1 up to 200:1 [1]. Its intermediate boiling point (46–48 °C) enables practical vapor delivery without complex cryogenic infrastructure, and its unsaturated perfluoroalkene group supports plasma polymerization for sidewall passivation, while the nitrile group incorporates nitrogen into the deposited polymer to resist oxygen radical attack during mask opening. Procurement by semiconductor process development teams for evaluation against traditional CxFy baselines (c-C₄F₈, C₄F₆) is supported by the patent's explicit listing of this compound among the preferred embodiments. [1]

Fluoroelastomer Cure Site Monomer Development

The compound's structure (CF₂=CF–CF₂–CN) conforms to the general formula CF₂=CF–Rf–CN claimed in DuPont patent US 5,637,748 for fluorinated nitrile cure site monomers for perfluoroelastomers [2]. Cure site monomers are copolymerized at low levels (typically 0.1–5 mol%) into fluoroelastomer backbones to introduce cross-linkable nitrile groups that enable subsequent vulcanization with organotin or nitrogen-nucleophile curing systems [2]. The linear, low-molecular-weight structure with a single nitrile group minimizes steric perturbation of the amorphous fluoropolymer morphology while providing exactly one cross-linking site per monomer unit. Procurement by fluoropolymer R&D groups seeking to evaluate cure site monomer candidates with different spacer lengths (Rf = CF₂ in this case) is directly supported. [2]

Fluorinated Building Block for Agrochemical and Pharmaceutical Intermediate Synthesis

The compound's dual functionality (nitrile + perfluoroalkene) makes it a versatile synthetic intermediate. The electron-deficient C≡N group can undergo nucleophilic addition (e.g., with amines to form perfluoroamidines, as described for perfluoronitriles generally [3]), while the terminal CF₂=CF– group can participate in [2+2] or [4+2] cycloadditions, nucleophilic vinylic substitution, or radical addition reactions. This orthogonal reactivity pattern is distinct from saturated perfluoronitriles (which lack the alkene handle) and from non-fluorinated nitriles (which lack the electron-withdrawing fluorine environment). The boiling point of 46–48 °C permits solvent-free or low-boiling-solvent reaction conditions with facile product isolation by distillation. [3]

Specialty Electronic Gas for Selective Silicon Nitride Etching

The patent disclosure [1] specifically notes that when the organofluorine compound contains at least one hydrogen atom, the etch rate of SiN may be enhanced while maintaining high selectivity to the mask layer. While 2,2,3,4,4-pentafluorobut-3-enenitrile is fully fluorinated (no H atoms), its C:F ratio of 4:5 (0.8) is intermediate between CF₄ (0.25) and C₄F₆ (0.67), suggesting that in H-containing gas mixtures (e.g., with CH₂F₂ or NH₃ co-feed), it may achieve a tunable balance between SiO₂ and SiN etch rates through control of the C:F and C:N ratios in the plasma. This positions the compound for evaluation in selective SiN etching applications where traditional perfluorocarbon gases lack sufficient selectivity. [1]

Quote Request

Request a Quote for 2,2,3,4,4-Pentafluorobut-3-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.